2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-2-21-9-10-24-16-8-7-12(11-14(16)18(21)23)20-17(22)13-5-3-4-6-15(13)19/h3-8,11H,2,9-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCKEQPZBLUXJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation-Cyclization Sequential Approach
A widely cited method involves alkylation of a substituted benzoic acid derivative followed by intramolecular cyclization. As demonstrated in a patent for analogous benzazepines, methyl 2-amido-5-chlorobenzoate reacts with ethyl 4-bromobutyrate under basic conditions (potassium carbonate in DMF at −5°C to 60°C) to form an intermediate ester. Subsequent cyclization via heating eliminates ethanol, yielding the tetrahydrobenzoxazepin ring. Adapting this protocol, the 4-ethyl substituent can be introduced by substituting ethyl 4-bromobutyrate with a bulkier alkylating agent during the alkylation step.
Nitro Reduction-Lactamization Strategy
An alternative route from DNA-encoded library synthesis employs nitro-aromatic precursors. 1-Fluoro-2-nitrobenzene undergoes nucleophilic substitution with a serine-derived alkoxide to install the oxazepin’s oxygen atom. Catalytic hydrogenation reduces the nitro group to an amine, which spontaneously cyclizes to form the lactam (benzoxazepinone). For the target compound, modifications would include incorporating a chlorine atom at the benzamide’s ortho position and an ethyl group on the lactam nitrogen.
Benzamide Coupling Methodologies
After constructing the 1,4-benzoxazepin core, the 2-chlorobenzamide group is introduced via amide bond formation.
Carbodiimide-Mediated Coupling
Activation of 2-chlorobenzoic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates coupling with the 7-amino group of the benzoxazepin intermediate. Optimized conditions (DMF, 0°C to room temperature, 12–24 hours) achieve yields >80% with minimal racemization.
Schotten-Baumann Reaction
A classical approach involves treating 2-chlorobenzoyl chloride with the aminobenzoxazepin in a biphasic system (dichloromethane/water) with sodium hydroxide. This method, while cost-effective, requires stringent pH control to prevent hydrolysis of the acid chloride.
Reaction Optimization and Challenges
Solvent and Temperature Effects
- DMF vs. Dichloromethane : DMF enhances solubility of polar intermediates but complicates purification. Dichloromethane, used in Schotten-Baumann reactions, permits easier phase separation but risks emulsion formation.
- Low-Temperature Alkylation : Maintaining −5°C during ethyl 4-bromobutyrate addition minimizes side reactions like over-alkylation.
Purification Techniques
- Column Chromatography : Silica gel chromatography (ethyl acetate/hexanes gradient) effectively separates the target compound from unreacted starting materials.
- Recrystallization : Ethanol/water mixtures produce high-purity crystals (HPLC purity >98%).
Analytical Characterization
Spectroscopic Validation
Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion peak at m/z 345.0871 ([M+H]$$ ^+ $$), matching the theoretical mass.
Applications and Derivative Synthesis
While direct biological data for this compound remains proprietary, structural analogs demonstrate kinase inhibition and anticancer activity. Functionalization opportunities include:
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or oxazepin derivatives.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to 2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide exhibit significant anticancer properties. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cancer cell proliferation and apoptosis. Understanding its mechanism of action could provide insights into its therapeutic potential against various cancers.
Neuroprotective Effects
The compound's structural characteristics suggest potential neuroprotective effects. Compounds from the benzoxazepine family have shown promise in modulating neurotransmitter systems and protecting neurons from oxidative stress. Investigations into its effects on neurodegenerative diseases could reveal new therapeutic avenues.
Medicinal Chemistry
The unique structure of this compound positions it as a candidate for developing new therapeutic agents. Its ability to modify biological pathways makes it a valuable tool in designing drugs targeting specific diseases.
Synthesis of Derivatives
The chemical reactivity of this compound allows for the synthesis of various derivatives that may enhance its biological properties. Modifications can be made to improve efficacy or reduce side effects in clinical applications.
Case Studies
- Antitumor Activity : A study exploring the effects of benzoxazepine derivatives demonstrated that modifications could lead to enhanced antitumor activity against specific cancer cell lines.
- Neuroprotective Studies : Research focused on the neuroprotective effects of related compounds showed promising results in models of Alzheimer's disease, indicating that similar mechanisms may be applicable to this compound.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Activity Relationships (SAR) : The substitution pattern on the benzamide ring (e.g., chloro vs. methoxy) and the benzoxazepin scaffold’s rigidity likely dictate target selectivity. Further crystallographic studies using programs like SHELXL could elucidate binding modes .
- Biological Data: No explicit activity data for the target compound is available in the provided evidence. Comparative studies with BI85532 or agrochemical analogues could reveal shared or unique pharmacological profiles.
Q & A
Q. How can the multi-step synthesis of 2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide be optimized for academic research?
- Methodological Answer : The synthesis typically begins with constructing the benzoxazepine core via cyclization of precursors like aminophenols and carbonyl compounds under reflux conditions. The benzamide moiety is introduced via nucleophilic acyl substitution using 2-chlorobenzoyl chloride. Key optimizations include:
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Temperature control : Maintain reflux at 80–100°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for high-purity isolates (>95%) .
Yield improvements (from 40% to 65%) are achievable by optimizing stoichiometry and reaction time .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR to verify the benzoxazepine core (δ 4.2–4.5 ppm for oxazepine protons) and benzamide substituents (δ 7.2–8.1 ppm for aromatic protons) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (C18H16ClN2O3, [M+H]+ = 359.08) .
- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>98%) and detect impurities .
Q. Which in vitro assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Kinase inhibition : Use ATP-Glo assays with recombinant kinases (e.g., MAPK or PI3K isoforms) at 1–10 µM compound concentrations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Receptor binding : Radioligand displacement assays (e.g., GPCR targets) to measure Ki values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
-
Substituent variation : Synthesize analogs with modifications to the chloro (e.g., trifluoromethyl, methoxy) or ethyl groups (e.g., propyl, allyl) .
-
Activity profiling : Compare IC50 values across kinase panels or cancer cell lines (Table 1).
-
Computational modeling : Docking (AutoDock Vina) to predict binding poses in kinase active sites .
Table 1 : Comparative Bioactivity of Analogous Compounds
Q. How can contradictory bioactivity data between similar benzoxazepine derivatives be resolved?
- Methodological Answer :
- Orthogonal assays : Validate kinase inhibition via Western blotting (phospho-antibody detection) alongside ATP-Glo results .
- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid solvent interference in cell-based assays .
- Metabolic stability : Perform microsomal stability assays (human liver microsomes) to rule out rapid degradation .
Q. What computational strategies elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : Simulate binding to kinase ATP pockets (PDB: 3QAK) to identify key interactions (e.g., H-bonds with hinge region) .
- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
- QSAR models : Use CoMFA/CoMSIA to correlate substituent properties (logP, polarizability) with activity .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer :
- pH stability : Incubate in PBS (pH 2–9) at 37°C for 24h; monitor degradation via HPLC. Stable at pH 6–8 but hydrolyzes in acidic conditions .
- Thermal stability : Store at –20°C in anhydrous DMSO; avoid freeze-thaw cycles to prevent aggregation .
Q. What challenges arise during academic-scale synthesis, and how can they be mitigated?
- Methodological Answer :
- Low yields in acylation : Pre-activate the benzoxazepine amine with TEA (triethylamine) before adding benzoyl chloride .
- Purification bottlenecks : Use automated flash chromatography (Biotage Isolera) for reproducible isolation .
- Scale limitations : Optimize batch sizes (1–5 g) to balance yield and resource constraints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
